molecular formula C14H18O4 B2402918 2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol CAS No. 2411292-85-6

2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol

Cat. No.: B2402918
CAS No.: 2411292-85-6
M. Wt: 250.294
InChI Key: RNSCXDGLAMHHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol is an organic compound with a complex structure that includes a chromen ring, an epoxide group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a chromen derivative and introduce the epoxide group through an epoxidation reaction. The reaction conditions often involve the use of peracids or other oxidizing agents to achieve the desired epoxide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to open the epoxide ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols .

Scientific Research Applications

2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol exerts its effects involves interactions with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol is unique due to its combination of a chromen ring, an epoxide group, and a hydroxyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2)6-10(15)13-11(17-8-9-7-16-9)4-3-5-12(13)18-14/h3-5,9-10,15H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSCXDGLAMHHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC=C2OCC3CO3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.